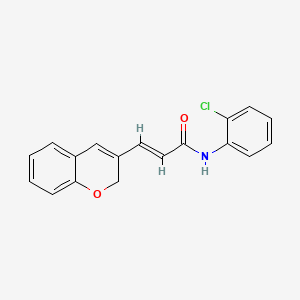![molecular formula C6H11NO B2785333 trans-Hexahydro-1h-furo[3,4-c]pyrrole CAS No. 2098127-36-5](/img/structure/B2785333.png)
trans-Hexahydro-1h-furo[3,4-c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Hexahydro-1h-furo[3,4-c]pyrrole: is a heterocyclic organic compound with the molecular formula C6H11NO. It is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, both of which are fully hydrogenated.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-1h-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of furo[3,4-c]pyrrole derivatives using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the rings .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: trans-Hexahydro-1h-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives
科学研究应用
Chemistry: trans-Hexahydro-1h-furo[3,4-c]pyrrole is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new pharmaceuticals .
Medicine: this compound derivatives have shown promise in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. Research is ongoing to explore its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of trans-Hexahydro-1h-furo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anticancer agent . The molecular pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis .
相似化合物的比较
Hexahydro-1H-furo[3,4-c]pyrrole: Similar structure but lacks the trans configuration.
Tetrahydrofuran: A simpler furan derivative without the pyrrole ring.
Pyrrolidine: A fully hydrogenated pyrrole ring without the furan component
Uniqueness: trans-Hexahydro-1h-furo[3,4-c]pyrrole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)

![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)




![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)

![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
